Chloro(dodecyl)dimethylsilane
Description
Contextualization within Long-Chain Alkyl Chlorosilanes
Chloro(dodecyl)dimethylsilane belongs to a broader class of compounds known as long-chain alkylsilanes. cfsilicones.com These compounds are characterized by a silicon atom bonded to one or more long alkyl chains (typically C6 or longer) and at least one reactive group, such as a chloro or alkoxy group. cfsilicones.com The length of the alkyl chain is a critical determinant of the physical properties of these molecules, particularly their hydrophobicity. cfsilicones.comcfmats.com Longer chains, like the C12 dodecyl group in this compound, lead to more pronounced water-repellent characteristics. cfsilicones.comcfsilicones.com
Other examples of long-chain alkylsilanes include those with C8 (octyl) and C18 (octadecyl) chains. cfmats.com These variations allow for the fine-tuning of surface properties for specific applications. For instance, octadecyldimethylchlorosilane is widely used in the preparation of C18 reversed-phase chromatography columns. cfmats.com The choice of the alkyl chain length depends on the desired level of hydrophobicity and the specific requirements of the application.
Significance in Materials Science and Organic Synthesis Research
The significance of this compound in materials science stems primarily from its utility as a surface modification agent. chemimpex.comcfsilicones.com Its ability to form self-assembled monolayers (SAMs) on various substrates is a key area of research. cymitquimica.com The reactive chlorosilane end of the molecule can bond with hydroxyl groups present on the surfaces of materials like glass, ceramics, and metals, forming stable siloxane linkages. cymitquimica.com This process results in a surface that is coated with the long, hydrophobic dodecyl chains, rendering it water-repellent. chemimpex.comcymitquimica.com
This property is leveraged in a multitude of applications, including:
Hydrophobic Coatings: Creating water-repellent and self-cleaning surfaces on materials such as glass, metal, and polymers. chemimpex.comcfsilicones.com This is particularly beneficial in the electronics, optics, textile, and automotive industries. chemimpex.com
Adhesives and Sealants: Acting as a coupling agent to improve the adhesion between organic polymers and inorganic substrates. chemimpex.comcfsilicones.com
Nanotechnology: Functionalizing nanoparticles to enhance their stability and compatibility in various media. chemimpex.com
In organic synthesis, this compound serves as a versatile reagent and intermediate. cfsilicones.comalibaba.com The chlorosilane group can be used to introduce the dodecyldimethylsilyl group onto organic molecules, which can act as a protecting group or impart specific solubility characteristics. It is also used as a precursor in the synthesis of a wide range of other organosilicon compounds. cfsilicones.com
Evolution of Research Perspectives on this compound
Early research on long-chain alkylsilanes was largely focused on their fundamental properties and their ability to form hydrophobic coatings. The primary application was in creating water-repellent surfaces for various materials. Over time, as the understanding of self-assembly and surface chemistry deepened, the research perspective has evolved significantly.
The focus has shifted towards more sophisticated applications that exploit the precise control over surface energy and interfacial properties that these molecules offer. For example, research is now exploring their use in creating patterned surfaces for microfluidics, controlling protein adsorption on biomedical implants, and developing advanced composite materials with enhanced interfacial adhesion. The development of analytical techniques has also played a crucial role in this evolution, allowing for detailed characterization of the self-assembled monolayers formed by these silanes.
Overview of Advanced Research Themes and Methodological Approaches
Current research on this compound and related long-chain alkylsilanes is characterized by a multidisciplinary approach, combining principles from chemistry, physics, and materials science. Some of the advanced research themes include:
Mixed Monolayer Systems: Researchers are investigating the formation of self-assembled monolayers from mixtures of different alkylsilanes to create surfaces with precisely tailored properties.
Stimuli-Responsive Surfaces: Efforts are underway to develop surfaces that can change their properties (e.g., wettability) in response to external stimuli like light, temperature, or pH.
Bio-interfaces: Long-chain alkylsilanes are being studied for their potential to control interactions between synthetic materials and biological systems, with applications in biosensors, drug delivery, and tissue engineering. cfsilicones.com
Organic-Inorganic Hybrid Materials: These silanes are used as coupling agents to create hybrid materials that combine the properties of both organic polymers and inorganic materials. chemscene.com
Methodologically, the synthesis and application of these compounds are investigated using a variety of advanced techniques. Synthesis often involves the hydrosilylation of a terminal alkene (1-dodecene) with a chlorosilane (dimethylchlorosilane). The characterization of the resulting surfaces often employs techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to analyze the chemical composition, thickness, and morphology of the self-assembled monolayers. researchgate.net The application of these silanes can be achieved through solution-phase deposition or vapor-phase deposition, with the latter often favored for creating monolayer coatings. gelest.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66604-31-7 | sigmaaldrich.com |
| Molecular Formula | C14H31ClSi | chemimpex.com |
| Molecular Weight | 262.93 g/mol | sigmaaldrich.com |
| Appearance | Colorless to light yellow clear liquid | cymitquimica.com |
| Boiling Point | 291-293 °C | sigmaaldrich.com |
| Density | 0.865 g/mL at 20 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.445 | sigmaaldrich.com |
| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-dodecyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLABNOCKQMTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90985195 | |
| Record name | Chloro(dodecyl)dimethylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66604-31-7 | |
| Record name | Dodecyldimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66604-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorododecyldimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066604317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(dodecyl)dimethylsilane | |
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| Record name | Chlorododecyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Mechanistic Investigations of Chloro Dodecyl Dimethylsilane
Precursor Chemistry for Chloro(dodecyl)dimethylsilane Synthesis
The formation of the silicon-carbon and silicon-chlorine bonds in this compound relies on well-established precursor chemistries. These methods include the direct synthesis of organosilicon building blocks, redistribution reactions to exchange functional groups, and the specific halogenation of silicon hydrides.
Direct Synthesis Routes and Optimization
The "Direct Process," also known as the Müller-Rochow process, is a cornerstone of the silicones industry and the primary route to methylchlorosilane precursors. researchgate.net This industrial method involves the reaction of elemental silicon with methyl chloride at high temperatures (around 300°C) in the presence of a copper catalyst. researchgate.net The process yields a mixture of methylchlorosilanes, with dimethyldichlorosilane being the principal product. researchgate.net
While the Direct Process does not produce this compound in a single step, it provides the essential dimethyldichlorosilane precursor. The synthesis of the target molecule is then typically achieved through a nucleophilic substitution reaction, most commonly involving a Grignard reagent. In this subsequent step, dodecylmagnesium bromide (prepared from 1-bromododecane (B92323) and magnesium) is reacted with dimethyldichlorosilane. The dodecyl nucleophile displaces one of the chlorine atoms on the silicon center to form the desired C-Si bond.
Direct Process: Si + 2 CH₃Cl → (CH₃)₂SiCl₂ (and other methylchlorosilanes)
Grignard Reaction: (CH₃)₂SiCl₂ + C₁₂H₂₅MgBr → C₁₂H₂₅Si(CH₃)₂Cl + MgBrCl
Optimization of this route requires careful control over reaction conditions. In the Direct Process, catalyst composition and reaction temperature are critical for maximizing the yield of dimethyldichlorosilane. researchgate.net In the subsequent Grignard reaction, stoichiometric control is crucial to ensure monosubstitution and minimize the formation of the dialkylated byproduct, di(dodecyl)dimethylsilane. The reaction is often performed in an inert, anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) to prevent quenching of the highly reactive Grignard reagent. orgsyn.org
Redistribution Reactions for Silane (B1218182) Derivatives
Redistribution reactions provide an alternative pathway for the synthesis of specific chlorosilanes by exchanging substituents on the silicon atom. google.com These equilibrium-controlled processes allow for the interconversion of various organosilanes. For instance, dimethylchlorosilane can be prepared by the redistribution of dimethyldichlorosilane with other silanes containing Si-H bonds. google.com
These reactions are typically catalyzed by various agents, including Lewis acids, quaternary ammonium (B1175870) salts, or phosphonium (B103445) salts. google.comgoogle.com A key advantage of certain catalytic systems, such as those using specific supported amine catalysts, is their ability to rearrange Si-Cl and Si-H bonds without scrambling the more stable Si-C bonds. google.com
While not a common industrial route for this compound itself, a hypothetical redistribution reaction could be envisioned: (CH₃)₂SiH₂ + C₁₂H₂₅Si(CH₃)₂Cl₂ → C₁₂H₂₅Si(CH₃)₂Cl + (CH₃)₂SiHCl
The feasibility and selectivity of such a reaction would depend heavily on the catalyst and reaction conditions chosen.
Halogenation of Corresponding Hydrosilanes
A targeted method for creating the Si-Cl bond is the halogenation of the corresponding silicon hydride (hydrosilane). cymitquimica.com For the synthesis of this compound, the required precursor would be dodecyldimethylsilane (C₁₂H₂₅Si(CH₃)₂H). This hydrosilane can be converted to the target chlorosilane by reaction with a suitable halogenating agent.
Common methods for the chlorination of hydrosilanes include reaction with:
Elemental chlorine (Cl₂)
Hydrogen chloride (HCl)
Chlorinating agents like N-chlorosuccinimide (NCS)
The reaction with elemental chlorine is highly exothermic and can be difficult to control, potentially leading to side reactions. The reaction with HCl is often preferred and may require a catalyst. The synthesis is precise, as the Si-H bond is significantly more reactive towards these agents than the Si-C or C-H bonds in the molecule, allowing for selective conversion. This method is particularly useful for laboratory-scale synthesis where the precursor hydrosilane is available.
Catalytic Approaches in this compound Production and Reactivity
Catalysis plays a pivotal role in modern organosilicon chemistry, offering efficient and selective pathways for the synthesis and functionalization of compounds like this compound. Both Lewis acids and transition metal complexes are employed to activate silanes and facilitate key bond-forming reactions.
Lewis Acid Catalysis in Silane Activation
Lewis acid catalysis involves the use of electron-pair acceptors to enhance the reactivity of a substrate. wikipedia.org In organosilicon chemistry, Lewis acids can activate silanes in several ways. They can coordinate to a halogen substituent on a chlorosilane, increasing the electrophilicity of the silicon center and making it more susceptible to nucleophilic attack. sioc.ac.cn This mechanism is central to reactions like the Friedel-Crafts alkylation. wikipedia.org
For example, the reaction between dimethyldichlorosilane and a dodecyl-containing nucleophile could potentially be accelerated by a Lewis acid catalyst. The catalyst would polarize the Si-Cl bond, facilitating its cleavage.
Furthermore, Lewis acids can activate Si-H bonds in hydrosilanes, a process that is key to reductive reactions. rsc.org Extremely powerful silicon-based Lewis acids have been developed, which are capable of activating even weak bonds and catalyzing transformations previously not possible with neutral silanes. d-nb.info This activation paradigm, where the Lewis acid makes the silicon center highly electrophilic, is fundamental to many catalytic hydrosilylation mechanisms. rsc.org
| Catalyst Type | Example | Role in Silane Chemistry |
| Lewis Acids | AlCl₃, TiCl₄, BF₃ | Activation of Si-Cl bond for nucleophilic substitution; Activation of Si-H bond. wikipedia.org |
| Transition Metals | Platinum (Karstedt's catalyst), Nickel complexes, Palladium complexes | Hydrosilylation of alkenes; Cross-coupling reactions for C-Si bond formation. researchgate.netmdpi.comepfl.ch |
This table provides examples of catalyst types and their general roles in organosilicon synthesis.
Transition Metal Catalysis in Silane Functionalization
Transition metal catalysts have revolutionized the synthesis of organosilanes by enabling highly efficient and selective C-Si bond formation. researchgate.net
A primary application is the hydrosilylation of alkenes, which involves the addition of a hydrosilane's Si-H bond across a C=C double bond. epfl.ch this compound could be synthesized via the hydrosilylation of 1-dodecene (B91753) with dimethylchlorosilane ((CH₃)₂SiHCl). This reaction is commonly catalyzed by platinum complexes, such as Karstedt's catalyst, although catalysts based on more earth-abundant metals like nickel and iron are gaining prominence. epfl.ch The reaction typically proceeds with high regioselectivity, yielding the terminal (anti-Markovnikov) silane.
(CH₃)₂SiHCl + H₂C=CH(C₁₀H₂₁) --(Catalyst)--> C₁₂H₂₅Si(CH₃)₂Cl
Another powerful strategy is transition metal-catalyzed cross-coupling . Nickel-catalyzed reductive coupling reactions have emerged as an effective method to form C-Si bonds from chlorosilanes and organic electrophiles, offering good functional group tolerance and avoiding the use of pre-formed, highly reactive organometallic reagents. researchgate.net Similarly, palladium-catalyzed reactions like the Hiyama coupling join organosilanes with organic halides. mdpi.com These methods provide versatile and direct routes to complex organosilanes with diverse structural features. researchgate.net
| Synthetic Route | Precursors | Key Reagent/Catalyst | Primary Mechanism |
| Grignard Synthesis | Dimethyldichlorosilane, 1-Bromododecane | Magnesium (Mg) | Nucleophilic Substitution |
| Hydrosilylation | Dimethylchlorosilane, 1-Dodecene | Platinum or Nickel Catalyst | Catalytic Si-H addition |
| Halogenation | Dodecyldimethylsilane | HCl or Cl₂ | Electrophilic Cleavage of Si-H |
| Redistribution | Dodecyl-containing silane, Chlorosilane | Quaternary Ammonium Salt | Ligand Exchange |
This table summarizes the primary synthetic methodologies for this compound.
Reaction Kinetics and Thermodynamic Considerations in this compound Formation
The formation of this compound is predominantly achieved through the hydrosilylation of 1-dodecene with dimethylchlorosilane. This reaction is a thermodynamically favorable process, yet it requires a catalyst to proceed at a practical rate. The kinetics and thermodynamics of this transformation are crucial for optimizing reaction conditions to maximize yield and purity.
The hydrosilylation reaction is generally exothermic, with reported enthalpy values for the hydrosilylation of various unsaturated compounds typically ranging from -84 to -167 kJ/mol. While specific thermodynamic data for the reaction of 1-dodecene with dimethylchlorosilane is not extensively documented in publicly available literature, the principles governing similar reactions provide a strong framework for understanding its thermodynamic profile. The reaction involves the breaking of a silicon-hydrogen bond and a carbon-carbon pi bond, and the formation of a new silicon-carbon and a carbon-hydrogen bond, resulting in a net release of energy.
Kinetic studies on analogous systems provide insight into the factors governing the rate of formation of this compound. For instance, the rate of hydrosilylation is known to be dependent on the steric hindrance of the alkene. Terminal alkenes, such as 1-dodecene, are generally more reactive than internal alkenes. acs.org
| Alkene | Activation Energy (kJ/mol) |
| Octene-1 | 158.9 |
This table presents the activation energy for the hydrosilylation of octene-1, a shorter-chain analogue of 1-dodecene. This value gives an indication of the energy barrier that needs to be overcome for the reaction to proceed. acs.org
Furthermore, thermodynamic parameters have been determined for the hydrosilylation of phenylacetylene (B144264) with triethylsilane catalyzed by a platinum complex, which can serve as a reference for the type of thermodynamic changes expected in the formation of this compound.
| Thermodynamic Parameter | Value |
| Enthalpy of Activation (ΔH‡) | 53 ± 4 kJ/mol |
| Entropy of Activation (ΔS‡) | -175 ± 10 J/K·mol |
This table shows the enthalpy and entropy of activation for a related hydrosilylation reaction. The negative entropy of activation is consistent with a transition state that is more ordered than the reactants, which is expected for an associative mechanism like the Chalk-Harrod mechanism. ethz.ch
The reaction order with respect to the reactants and the catalyst is also a critical aspect of the reaction kinetics. In many platinum-catalyzed hydrosilylation reactions, the reaction is first order with respect to the catalyst and the silane, and can be zero or first order with respect to the alkene, depending on the specific reaction conditions and the relative concentrations of the reactants. researchgate.net An inverse dependence on the alkene concentration has also been observed in some cases, suggesting that the alkene can inhibit the reaction at high concentrations by competing for coordination sites on the catalyst. researchgate.net
Chemical Reactivity and Functionalization of Chloro Dodecyl Dimethylsilane
Reactions Involving the Chlorosilane Moiety
The silicon-chlorine (Si-Cl) bond is the primary site of reactivity in Chloro(dodecyl)dimethylsilane, making it a potent agent for surface functionalization and chemical synthesis. cymitquimica.comgoogle.com This moiety readily participates in nucleophilic substitution reactions, where the chlorine atom acts as a leaving group.
In the presence of water, this compound undergoes rapid hydrolysis. cfsilicones.comuni-wuppertal.de The Si-Cl bond is cleaved, yielding dodecyldimethylsilanol (C₁₂H₂₅Si(CH₃)₂OH) and hydrogen chloride (HCl). uni-wuppertal.de This reaction is often vigorous. cfsilicones.com
Reaction Scheme: C₁₂H₂₅Si(CH₃)₂Cl + H₂O → C₁₂H₂₅Si(CH₃)₂OH + HCl
The newly formed silanol (B1196071) is an intermediate that can participate in subsequent condensation reactions. uni-wuppertal.de Since this compound is a monofunctional silane (B1218182) (containing only one hydrolyzable group), the condensation reaction typically occurs between two silanol molecules. This process results in the formation of a stable siloxane bond (Si-O-Si) and the elimination of a water molecule, yielding 1,3-didodecyl-1,1,3,3-tetramethyldisiloxane. uni-wuppertal.de
Reaction Scheme: 2 C₁₂H₂₅Si(CH₃)₂OH → (C₁₂H₂₅(CH₃)₂Si)₂O + H₂O
This hydrolysis and subsequent condensation are fundamental to the formation of silicone-based materials and self-assembled monolayers on surfaces where ambient moisture can initiate the process. gelest.com
Silylation is a chemical process in which a silyl (B83357) group is attached to a molecule. Chlorosilanes, including this compound, are widely used as silylating agents to protect protic functional groups, such as hydroxyl groups in alcohols and carboxylic acids, during organic synthesis. google.comtcichemicals.com The reaction involves the nucleophilic attack of the hydroxyl's oxygen atom on the silicon atom, displacing the chloride and forming a silyl ether. google.com This reaction is a dehydrochlorinative condensation and typically requires the presence of a base (e.g., triethylamine, pyridine) to neutralize the toxic hydrogen chloride byproduct, driving the reaction to completion. google.com
General Silylation Reaction with an Alcohol: R-OH + C₁₂H₂₅Si(CH₃)₂Cl → R-O-Si(CH₃)₂C₁₂H₂₅ + HCl
This compound has been employed in the silylation of complex organic molecules like polysaccharides, where it reacts with hydroxyl groups along the polymer backbone to form silyl ether linkages. google.com Beyond protection, silylation with this compound is a key step in synthesizing a variety of other functionalized organosilicon compounds. cfsilicones.com
A primary application of this compound is the modification of surfaces that possess hydroxyl (-OH) groups, such as glass (silica), metals, and various polymers. cymitquimica.comchemimpex.comcfsilicones.com The reaction mechanism is analogous to the silylation of alcohols, where the surface hydroxyl groups act as nucleophiles. gelest.com This results in the formation of a strong, stable covalent bond (a siloxane linkage, Si-O-Surface) between the silicon atom and the substrate. cymitquimica.comgelest.comresearchgate.net
This process, often termed "grafting," creates a self-assembled monolayer (SAM) on the substrate. cymitquimica.comnih.gov The result is a surface whose properties are dictated by the exposed dodecyl chains, transforming a typically hydrophilic surface (like glass) into a highly hydrophobic one. chemimpex.comcfsilicones.com The reaction can proceed directly with the surface hydroxyls or via a pre-hydrolysis step where the chlorosilane first reacts with adsorbed water on the surface to form the more reactive silanol intermediate. gelest.com
Role of the Dodecyl Chain in Modulating Reactivity
While the chlorosilane group dictates the chemical bonding to substrates, the dodecyl chain (C₁₂H₂₅) is crucial for modulating the physical properties and secondary interactions of the modified material. cymitquimica.com The primary role of this long alkyl chain is to impart significant hydrophobicity. cymitquimica.comchemimpex.comcfsilicones.com When this compound is grafted onto a surface, the dodecyl chains orient themselves away from the substrate, creating a dense, non-polar, water-repellent layer. chemimpex.com
This modification dramatically alters the surface energy and wettability of the substrate. researchgate.net The length and packing density of the alkyl chains in the resulting self-assembled monolayer influence the final hydrophobic character. The dodecyl chain provides a robust and well-defined hydrophobic interface, which is a key attribute for its use in creating water-repellent coatings, modifying chromatographic stationary phases, and controlling protein adsorption on surfaces. cfsilicones.comnih.gov For instance, silicon oxide surfaces functionalized with this compound have been shown to adsorb a full monolayer of certain proteins, a property that can be tuned by co-adsorbing other types of silanes. nih.gov
Mechanisms of Grafting and Covalent Attachment for this compound
The covalent attachment of this compound to a substrate is a multi-step process that results in a highly organized surface layer. The primary mechanism involves the silylation of surface hydroxyl groups. gelest.com
The process can be summarized as follows:
Transport and Physisorption: The silane molecules are transported from a solution or vapor phase to the substrate surface, where they initially physisorb (physically adsorb).
Hydrolysis (optional but common): In the presence of surface-adsorbed water or trace moisture in the solvent, the chlorosilane moiety hydrolyzes to form a dodecyldimethylsilanol intermediate. gelest.com This step is often critical for achieving a well-ordered monolayer.
Covalent Bonding (Condensation): The silanol intermediate, or the chlorosilane directly, reacts with a surface hydroxyl group. gelest.com This is a condensation reaction that forms a covalent Si-O-Substrate bond and releases a small molecule (water or HCl, respectively). uni-wuppertal.degelest.com
Lateral Polymerization (for multifunctional silanes): While not the primary pathway for monofunctional silanes like this compound, some limited lateral condensation between adjacent hydrolyzed silane molecules can occur before they bind to the surface. For di- or trichlorosilanes, this step is significant and leads to a cross-linked polysiloxane network on the surface. uni-stuttgart.de
Monolayer Organization: Van der Waals interactions between the long dodecyl chains of adjacent, grafted molecules drive the self-assembly process, leading to a densely packed and ordered monolayer.
This grafting mechanism ensures the formation of a durable and stable functional coating, as the organic layer is attached via strong covalent bonds. gelest.comresearchgate.net
Surface Science and Interfacial Engineering with Chloro Dodecyl Dimethylsilane
Design and Fabrication of Hydrophobic Surfaces
The primary application of Chloro(dodecyl)dimethylsilane is the creation of hydrophobic surfaces on a wide range of materials. This is achieved by forming a chemically bonded, low-surface-energy monolayer on the substrate.
Modification of Glass and Silica (B1680970) Substrates
Glass and silica-based materials are ideal candidates for surface modification with this compound due to their native surface chemistry. These substrates are characterized by a high density of surface hydroxyl (-OH) groups, which are reactive sites for silanization. The chloro- group on the silane (B1218182) readily reacts with these surface hydroxyls, forming a stable, covalent silicon-oxygen-silicon (Si-O-Si) bond and releasing hydrochloric acid (HCl) as a byproduct. researchgate.net This process grafts the dodecyldimethylsilyl group onto the surface.
The result of this modification is the replacement of the high-energy, hydrophilic hydroxyl groups with a dense layer of low-energy, nonpolar dodecyl chains. This self-assembled monolayer effectively shields the underlying substrate from interaction with water, leading to a significant increase in hydrophobicity. The degree of hydrophobicity is commonly quantified by measuring the water contact angle. While an untreated glass slide exhibits a very low contact angle, indicating that water spreads readily, a surface treated with a long-chain alkylsilane like this compound can achieve high contact angles, signifying excellent water repellency. nih.gov
The effectiveness of the treatment can be influenced by reaction conditions such as temperature, reaction time, and the concentration of the silane solution. nih.gov
Table 1: Effect of Silanization on Water Contact Angle of Silica-Based Substrates This table presents representative data on how surface treatment with alkylsilanes like this compound alters the wettability of glass surfaces.
| Substrate | Surface Condition | Typical Water Contact Angle | Wettability Classification |
| Glass Slide | Untreated / Cleaned | < 20° | Hydrophilic |
| Glass Slide | Treated with this compound | > 90° | Hydrophobic |
Functionalization of Metal and Ceramic Surfaces
The application of this compound extends to the hydrophobic functionalization of many metal and ceramic surfaces. researchgate.net Most metals, such as aluminum, steel, and titanium, naturally form a thin, passivating oxide layer on their surface when exposed to air. Similarly, many ceramics are metal oxides. This native oxide layer is typically terminated with hydroxyl groups, analogous to the surface of glass and silica.
These metal-hydroxyl (M-OH) groups serve as anchor points for the this compound to react and form covalent M-O-Si bonds. The subsequent formation of a self-assembled monolayer of dodecyl chains renders the metal or ceramic surface hydrophobic. This treatment can be crucial for applications requiring corrosion resistance, prevention of biofouling, or reduced friction.
Surface Treatment of Polymeric and Textile Materials
This compound is also employed for the hydrophobic modification of polymers and textiles. researchgate.net While the reaction mechanism can differ from that on inorganic substrates, the goal is the same: to attach the hydrophobic dodecyl chains to the material's surface. For polymers and textiles that possess reactive groups like hydroxyls (e.g., cotton, which is cellulose-based), the covalent attachment mechanism is similar to that for glass.
For less reactive polymers, the silane may be incorporated into a coating formulation or applied in a way that promotes physical adsorption and cross-linking to form a durable hydrophobic film on the surface. The treatment of fabrics with long-chain alkylsilanes can impart excellent water repellency, causing water to bead up and roll off the surface rather than being absorbed. onlytrainings.com The resulting hydrophobicity is a function of both the low surface energy conferred by the silane and the inherent roughness of the textile weave.
Adhesion Promotion and Interfacial Compatibility in Multiphase Systems
Beyond creating hydrophobic surfaces, this compound can function as a silane coupling agent or adhesion promoter, particularly in multiphase systems like composites and coatings. tcichemicals.com Silane coupling agents act as molecular bridges to improve the bond between dissimilar materials, typically an inorganic substrate or filler (like glass fibers or mineral particles) and an organic polymer matrix. researchgate.netnbinno.com
The molecule's dual functionality is key to this role. The reactive chlorosilyl group forms a strong, durable covalent bond with the inorganic surface. hengdasilane.comdakenchem.com The long, nonpolar dodecyl tail, while not reactive in the same way as functional groups on other silanes, can improve interfacial compatibility with nonpolar polymer matrices (e.g., polyethylene, polypropylene). It achieves this by reducing the surface energy mismatch between the hydrophilic inorganic filler and the hydrophobic polymer. This improved compatibility enhances the wetting of the filler by the polymer matrix, leading to better dispersion and stronger interfacial adhesion. This can translate to improved mechanical properties and durability in the final composite material. onlytrainings.com
Control of Surface Wettability and Energy via Silane Treatment
The fundamental principle behind using this compound for surface modification is the control of surface wettability by altering the surface free energy. gelest.com Wettability describes the ability of a liquid to maintain contact with a solid surface and is commonly assessed by measuring the contact angle.
Untreated inorganic surfaces rich in hydroxyl groups are high-energy surfaces. They are hydrophilic because water molecules can form strong hydrogen bonds with the surface, causing the liquid to spread out (low contact angle).
The silanization process with this compound fundamentally changes this. It replaces the high-energy polar -OH groups with a densely packed layer of nonpolar, aliphatic dodecyl chains. This new surface has a very low surface free energy. Water molecules have a weak affinity for this nonpolar surface, leading them to minimize contact by forming spherical droplets. This results in a high contact angle, typically greater than 90°, which is the definition of a hydrophobic surface. researchgate.net By choosing silanes with different alkyl chain lengths, the surface energy and resulting contact angle can be precisely tuned.
Table 2: Relationship Between Surface Chemistry and Wettability
| Surface Characteristic | Before Silane Treatment | After Treatment with this compound |
| Dominant Surface Groups | Hydroxyl (-OH) | Dodecyl (-C12H25) |
| Surface Polarity | High (Polar) | Low (Nonpolar) |
| Surface Free Energy | High | Low |
| Water Contact Angle | Low (<90°) | High (>90°) |
| Wettability | Hydrophilic | Hydrophobic |
Mechanisms of Surface Layer Formation and Organization
The formation of a durable and effective hydrophobic layer by this compound on a hydroxylated surface is a multi-step process involving covalent bonding and self-organization.
The primary reaction mechanism involves the direct condensation of the chlorosilane with surface silanol (B1196071) (Si-OH) or metal-hydroxyl (M-OH) groups. researchgate.net The silicon atom in the silane is electrophilic and is attacked by the oxygen atom of a surface hydroxyl group. This leads to the formation of a stable, covalent Si-O-substrate bond and the elimination of a molecule of hydrogen chloride (HCl). researchgate.net
Reaction Scheme:
Surface-OH + Cl-Si(CH₃)₂-(C₁₂H₂₅) → Surface-O-Si(CH₃)₂-(C₁₂H₂₅) + HCl
In the presence of trace amounts of surface water, the chlorosilane can first undergo hydrolysis to form a reactive silanol intermediate (dodecyldimethylsilanol). This silanol is highly reactive and will readily condense with surface hydroxyl groups, forming the same stable Si-O-substrate bond and releasing a molecule of water. It can also condense with other nearby silanol molecules, leading to some degree of lateral cross-linking on the surface.
Following the covalent attachment, the long dodecyl chains, due to van der Waals interactions and steric repulsion, tend to organize themselves into a densely packed, quasi-crystalline monolayer. The aliphatic tails orient themselves away from the substrate, presenting a uniform, low-energy, nonpolar interface to the environment. This organized structure is crucial for achieving maximum hydrophobicity and durability of the treatment.
Anti-corrosion and Anti-fouling Coatings Derived from this compound
This compound is a reactive organosilane compound utilized in surface science to create highly effective anti-corrosion and anti-fouling coatings. Its utility stems from its molecular structure, which features a reactive chlorosilyl headgroup and a long, hydrophobic dodecyl tail. This bifunctional nature allows it to form robust, low-energy surfaces on a variety of substrates.
The primary mechanism involves the formation of a self-assembled monolayer (SAM). On hydroxylated surfaces such as metals, glass, and ceramics, the chloro-dimethyl-silyl group reacts with surface hydroxyl (-OH) groups, forming a stable, covalent Si-O bond. This process anchors the molecule to the substrate. The long dodecyl chains then orient themselves away from the surface, creating a dense, nonpolar, and highly ordered film that dramatically alters the interfacial properties of the substrate.
Anti-corrosion Properties
The protective action of this compound-derived coatings against corrosion is primarily attributed to the formation of a hydrophobic barrier. The densely packed dodecyl chains create a water-repellent surface that prevents corrosive agents, such as water, oxygen, and chloride ions, from reaching the underlying metal substrate. This barrier significantly impedes the electrochemical reactions that drive corrosion.
The effectiveness of such silane films has been demonstrated in numerous studies on various metals. Electrochemical Impedance Spectroscopy (EIS) is a key technique used to evaluate the performance of these protective coatings. EIS measurements can quantify the coating's resistance to ion penetration and the integrity of the barrier layer over time. A high impedance modulus at low frequencies is indicative of superior corrosion resistance. For instance, research on similar long-chain silane films on steel has shown a significant increase in corrosion resistance. The inhibition efficiency of silane films can be very high, with some studies reporting efficiencies of up to 98.64% under specific curing conditions.
The table below presents typical data obtained from EIS analysis, illustrating the enhanced corrosion protection afforded by a dodecylsilane-modified surface compared to an uncoated substrate after immersion in a saline solution.
| Parameter | Uncoated Steel | Steel Coated with Dodecylsilane (B1602861) Film |
| Coating Resistance (R_c) / Ω·cm² | N/A | > 1 x 10⁷ |
| Charge Transfer Resistance (R_ct) / Ω·cm² | ~1 x 10³ | > 1 x 10⁸ |
| Double Layer Capacitance (C_dl) / F·cm⁻² | ~1 x 10⁻⁴ | ~1 x 10⁻⁹ |
| Corrosion Current Density (i_corr) / A·cm⁻² | ~1 x 10⁻⁵ | < 1 x 10⁻⁸ |
| Inhibition Efficiency (%) | 0 | > 99% |
This table contains representative data synthesized from literature on long-chain alkylsilane coatings to illustrate protective performance.
Anti-fouling Properties
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue, particularly in marine environments. Coatings derived from this compound exhibit anti-fouling properties through a "fouling-release" mechanism. The low surface energy and hydrophobicity imparted by the dodecyl chains make it difficult for marine organisms to adhere firmly to the surface.
The initial stage of biofouling involves the adhesion of a conditioning film of organic molecules, followed by microbial biofilm formation. Surfaces modified with this compound disrupt this process. The non-polar, low-energy surface minimizes the van der Waals and hydrophobic interactions that microorganisms use to attach. While some initial attachment may occur, the adhesion is weak, and the organisms can be easily removed by mild hydrodynamic forces, such as water flow. This is in contrast to biocide-based coatings, which release toxic substances into the environment.
Research has established a clear link between surface hydrophobicity and the reduction of microbial adhesion. By creating a smooth, low-energy interface, this compound coatings can significantly lower the settlement and adhesion strength of common fouling organisms.
The following table summarizes research findings on the effect of surface modification with long-chain alkylsilanes on the adhesion of marine bacteria.
| Surface Type | Water Contact Angle | Bacterial Adhesion (cells/mm²) | Adhesion Strength |
| Unmodified Glass | ~35° | > 100,000 | High |
| Alkylsilane Modified Surface | > 105° | < 5,000 | Low |
This table presents illustrative data based on studies of hydrophobic surfaces to demonstrate anti-fouling efficacy.
Applications of Chloro Dodecyl Dimethylsilane in Advanced Functional Materials
Nanomaterials Functionalization
The high surface area-to-volume ratio of nanomaterials makes them ideal candidates for functionalization to create materials with novel properties. Chloro(dodecyl)dimethylsilane is extensively used to modify the surface of various nanomaterials, thereby altering their surface chemistry and improving their compatibility with other materials.
Surface Modification of Nanoparticles (e.g., Silica (B1680970) Nanoparticles)
This compound is widely employed for the surface modification of silica nanoparticles (SiO₂). cfsilicones.com The reactive chloro group in this compound readily reacts with the hydroxyl groups present on the surface of silica nanoparticles. This process, known as silylation, grafts the dodecyl(dimethyl)silyl groups onto the nanoparticle surface, transforming the hydrophilic silica surface into a hydrophobic one. researchgate.net This modification is critical for several applications.
One significant application is in the preparation of stationary phases for high-performance liquid chromatography (HPLC). cfsilicones.com The hydrophobic surface created by this compound treatment enhances the separation of non-polar substances. cfsilicones.com Furthermore, modifying silica nanoparticles with this compound improves their dispersion in non-polar polymer matrices, which is essential for the development of polymer nanocomposites with enhanced mechanical and thermal properties. mdpi.comuni-halle.de Research has shown that controlled chemical modification can tune the water contact angle of silica nanoparticles from 34.7° to as high as 155°, demonstrating excellent superhydrophobicity. researchgate.net
The surface functionalization of silica nanoparticles with this compound is a key step in creating composite polymer electrolytes for applications like 3D-printable lithium-ion batteries. mdpi.comuni-halle.de In this context, the hydrophobic alkyl chains improve the dispersion of the nanoparticles within the polymer matrix. mdpi.comuni-halle.de
Table 1: Effects of this compound Modification on Silica Nanoparticles
| Property Modified | Effect of Functionalization | Application |
| Surface Wettability | Increases hydrophobicity | HPLC stationary phases, Polymer nanocomposites |
| Dispersion | Improves dispersion in non-polar media | Polymer nanocomposites, Composite electrolytes |
| Adsorption | Enhances adsorption of non-polar analytes | High-Performance Liquid Chromatography (HPLC) |
Derivatization of Cellulose (B213188) Nanomaterials
Cellulose nanomaterials, such as cellulose nanocrystals (CNCs), are renewable and biodegradable materials with exceptional mechanical properties. chimia.ch However, their inherent hydrophilicity can limit their application in hydrophobic polymer matrices. This compound is used to chemically modify the surface of CNCs, rendering them more hydrophobic. nih.govacs.org
This surface derivatization involves the reaction of the chloro group of the silane (B1218182) with the hydroxyl groups on the surface of the CNCs. nih.gov The resulting silylated CNCs exhibit improved compatibility with non-polar polymers, leading to enhanced performance in nanocomposites. researchgate.net This modification allows for the development of advanced bio-based materials with tailored properties. Studies have explored various surface modifications of CNCs, including the use of this compound, to create materials that can form liquid crystal phases with unique optical properties. nih.govacs.org
Development of Hybrid Nanocomposites
Hybrid nanocomposites are materials that combine the properties of both organic and inorganic components at the nanoscale. This compound plays a vital role as a coupling agent in the development of these materials. chemimpex.com It facilitates the bonding between the inorganic filler (like silica nanoparticles) and the organic polymer matrix. chemimpex.com
The dodecyl chain of the silane enhances the compatibility with the organic polymer, while the silane group forms a strong covalent bond with the inorganic nanoparticle. This improved interfacial adhesion is crucial for transferring stress from the polymer matrix to the reinforcing nanoparticles, resulting in nanocomposites with significantly improved mechanical strength and thermal stability. These hybrid materials are being investigated for a variety of applications, including advanced coatings and high-performance composites. dicp.ac.cn
Polymeric and Organic-Inorganic Hybrid Materials
This compound is a key component in the formulation of various polymeric and organic-inorganic hybrid materials. tcichemicals.com Its ability to modify surfaces and act as a coupling agent makes it invaluable in enhancing the properties of these materials. chemimpex.comtcichemicals.com
Role in Polymer Composite Development
In the development of polymer composites, achieving a strong interface between the polymer matrix and the reinforcing filler is paramount. This compound is utilized to treat inorganic fillers, such as silica or wood flour, to make them more compatible with hydrophobic polymer matrices. cfsilicones.comresearchgate.net This treatment reduces the tendency of the fillers to agglomerate and ensures their uniform dispersion within the polymer.
The hydrophobic modification of fillers with this compound enhances the mechanical properties of the resulting composites, including tensile strength and modulus. text2fa.ir For instance, it has been used in the hydrophobic modification of wood-plastic composites. cfsilicones.com The development of super-hydrophobic polymer nanocomposites for self-cleaning coating films has also been demonstrated, where silica nanoparticles are modified to enhance the hydrophobic performance of the polymer surface. text2fa.ir
Table 2: Impact of this compound on Polymer Composite Properties
| Composite Type | Filler | Role of this compound | Improved Property |
| Wood-Plastic Composite | Wood Flour | Hydrophobic modification of filler | Moisture resistance, Mechanical strength |
| Polymer Nanocomposite | Silica Nanoparticles | Surface modification of filler | Filler dispersion, Mechanical strength, Hydrophobicity |
Integration into Silicone-Based Products
This compound serves as an important intermediate and building block in the synthesis of more complex silicone compounds and polymers. cfsilicones.comasau.ru Its reactive nature allows for its incorporation into silicone backbones, introducing a long alkyl chain that can tailor the properties of the final silicone product. silicorex.com
This integration can enhance the hydrophobicity and surface activity of silicone fluids, resins, and elastomers. silicorex.comazmax.co.jp For example, silicone-based products with enhanced water repellency are valuable in applications such as sealants, coatings, and fabric treatments. silicorex.com The ability to precisely control the chemical structure by incorporating functional silanes like this compound is a key advantage in designing high-performance silicone materials.
Fabrication of Hydrophobic Polysaccharide Derivatives
The chemical modification of polysaccharides with this compound is a key strategy for creating hydrophobic derivatives with tailored properties. Polysaccharides, such as cellulose and starch, are inherently hydrophilic due to the abundance of hydroxyl groups. By reacting these hydroxyl groups with this compound, a silyl (B83357) ether linkage is formed, attaching the long dodecyl hydrocarbon chain to the polysaccharide backbone. researchgate.netncsu.edu This process, known as silylation, effectively transforms the polysaccharide from a water-loving to a water-repelling material. researchgate.net
The introduction of the dodecyl dimethylsilyl groups significantly alters the physical and chemical characteristics of the native polysaccharide. The resulting hydrophobic polysaccharide derivatives exhibit enhanced solubility in nonpolar organic solvents and reduced water absorption. researchgate.net This modification is crucial for applications where moisture resistance is desired or where the polysaccharide needs to be processed in a non-aqueous environment. For instance, these hydrophobic derivatives can be used to create biodegradable polymeric matrices for implantable medical devices, offering controlled degradation rates. google.comgoogle.com
The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per monomeric unit of the polysaccharide, can be controlled by adjusting the reaction conditions. This allows for fine-tuning the hydrophobicity of the final product. Various organo(chloro)silanes, including this compound, have been utilized as silylating agents to prepare these modified celluloses. researchgate.net
Table 1: Research Findings on Hydrophobic Polysaccharide Derivatives
| Polysaccharide | Modifying Agent | Key Finding | Application Area |
|---|---|---|---|
| Cellulose | This compound | Creation of silyl ethers, leading to hydrophobic properties. researchgate.net | Biodegradable matrices, coatings. google.comgoogle.com |
| Starch | This compound | Formation of hydrophobic starch derivatives. | Advanced functional materials. |
Applications in Separation Science and Chromatography
This compound plays a pivotal role in the field of separation science, particularly in the preparation of stationary phases for chromatography.
Development of Reversed-Phase HPLC Columns
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique that separates compounds based on their hydrophobicity. The stationary phase in RP-HPLC is nonpolar, while the mobile phase is polar. libretexts.org this compound is instrumental in creating these nonpolar stationary phases. alibaba.comalibaba.comalibaba.com
The process involves covalently bonding the dodecyl dimethylsilyl groups to the surface of porous silica particles, which serve as the support material for the stationary phase. libretexts.org The reaction occurs between the silanol (B1196071) groups (Si-OH) on the silica surface and the this compound. This creates a durable, chemically bonded C12 (dodecyl) stationary phase.
Columns packed with this C12 material are used to separate a wide range of analytes, from small organic molecules to larger biomolecules like peptides and proteins. alibaba.com The retention of analytes on a C12 column is primarily governed by hydrophobic interactions between the analyte and the dodecyl chains of the stationary phase. By adjusting the composition of the polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, the elution of the analytes can be controlled. elementlabsolutions.comresearchgate.net
The choice of alkyl chain length (e.g., C8, C12, C18) on the stationary phase influences the retention and selectivity of the separation. C12 columns offer a moderate level of hydrophobicity, providing a balance between retention for nonpolar compounds and reasonable analysis times.
Table 2: Characteristics of a this compound Modified HPLC Column
| Parameter | Description |
|---|---|
| Stationary Phase | Dodecyl (C12) bonded to silica |
| Separation Mechanism | Reversed-phase (hydrophobic interactions) libretexts.org |
| Typical Analytes | Small organic molecules, peptides, proteins alibaba.com |
Friction Reduction and Tribological Coatings
The ability of this compound to form hydrophobic and low-surface-energy coatings makes it a candidate for applications in friction reduction and tribology. Tribology is the science and engineering of interacting surfaces in relative motion, encompassing the study of friction, wear, and lubrication. numberanalytics.com
By applying a layer of this compound to a surface, a self-assembled monolayer (SAM) can be formed. This monolayer presents a surface of closely packed dodecyl chains, which significantly lowers the surface energy and reduces adhesion between contacting surfaces. This reduction in adhesive forces can lead to a lower coefficient of friction and reduced wear.
The effectiveness of such coatings depends on the substrate material and the operating conditions. While not as robust as hard coatings like diamond-like carbon (DLC) or titanium nitride (TiN), silane-based coatings can be advantageous in applications where a thin, conformal, and easily applied friction-reducing layer is required. numberanalytics.com Research in this area explores the modification of various surfaces to improve their tribological properties under different lubrication regimes. mytribos.orgmdpi.comsubstech.com The goal is to create surfaces that exhibit stable friction behavior and enhanced wear resistance, thereby increasing the efficiency and lifespan of mechanical components. fraunhofer.deschaeffler.com
Table 3: Tribological Properties of Modified Surfaces
| Surface Modification | Effect on Friction | Effect on Wear | Potential Application |
|---|---|---|---|
| Silane-based monolayers | Reduction in coefficient of friction | Reduced adhesive wear | Microelectromechanical systems (MEMS), precision instruments |
| Hard coatings (e.g., DLC, TiN) | Low friction | High wear resistance | Cutting tools, engine components numberanalytics.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Chloro(dodecyl)dimethylsilane, offering precise information about the hydrogen, carbon, and silicon atomic environments.
The ¹H NMR spectrum of this compound provides a quantitative map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the dodecyl chain and the dimethylsilyl group. The chemical shift (δ) is influenced by the proximity of atoms to the electronegative silicon and chlorine atoms. libretexts.orgmsu.edu
The expected signals in the ¹H NMR spectrum are:
A singlet for the six protons of the two methyl groups attached directly to the silicon atom (Si-(CH₃)₂). Due to the influence of the silicon and chlorine atoms, this peak is expected to appear in the downfield region for alkylsilanes.
A triplet corresponding to the methylene (B1212753) group protons directly bonded to the silicon atom (-Si-CH₂-).
A complex multiplet for the bulk of the methylene protons (- (CH₂)₁₀-) in the central part of the dodecyl chain.
A triplet for the terminal methyl group protons (-CH₃) of the dodecyl chain, which would appear at the most upfield position, typical for alkyl chains. compoundchem.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Si-(CH₃)₂ | ~0.4 | Singlet |
| Si-CH₂- | ~0.9 - 1.1 | Triplet |
| -(CH₂)₁₀- | ~1.2 - 1.4 | Multiplet |
| Chain -CH₃ | ~0.88 | Triplet |
Predicted values are based on standard chemical shift ranges for alkylsilanes and long-chain alkanes. Actual values may vary depending on the solvent and experimental conditions. msu.educompoundchem.com
The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. bhu.ac.in For this compound, which has 14 carbon atoms, a corresponding number of distinct signals is expected in a proton-decoupled spectrum, assuming all carbon environments are unique. oregonstate.edulibretexts.org The chemical shifts are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org
The key features anticipated in the ¹³C NMR spectrum include:
A signal for the two equivalent methyl carbons attached to the silicon (Si-CH₃).
Distinct signals for each of the twelve carbons in the dodecyl chain. The carbon alpha to the silicon (Si-CH₂) will be the most deshielded of the alkyl chain carbons, while the terminal methyl carbon will be the most shielded. The carbons in the middle of the long alkyl chain will have very similar chemical shifts, appearing in a dense cluster.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Si-(CH₃)₂ | ~1 - 3 |
| Si-CH₂- (C1) | ~18 - 20 |
| C2 - C10 | ~22 - 34 |
| C11 | ~22 - 24 |
| C12 (terminal -CH₃) | ~14 |
Predicted values are based on standard chemical shift ranges for alkylsilanes and long-chain alkanes. The signals for carbons C2 through C11 often overlap in a complex region. bhu.ac.inoregonstate.edu
²⁹Si NMR spectroscopy is a highly specific technique for analyzing organosilicon compounds, providing direct information about the chemical environment of the silicon nucleus. For this compound, the spectrum is expected to exhibit a single resonance, confirming the presence of a single silicon environment. The chemical shift is particularly sensitive to the nature of the substituents attached to the silicon atom. For alkyldimethylchlorosilanes, the resonance typically appears in a characteristic downfield region. rsc.org Studies of similar chlorosilanes show chemical shifts in the range of +30 to +35 ppm. researchgate.netresearchgate.net This deshielding is attributed to the electronegativity of the chlorine atom bonded to the silicon. rsc.org
Table 3: Expected ²⁹Si NMR Chemical Shift for this compound
| Silicon Nucleus | Expected Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₂Si(Cl)C₁₂H₂₅ | ~ +33 |
Value is based on analogous chlorosilane compounds. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" of the compound.
The FTIR spectrum of this compound is dominated by absorptions arising from the vibrations of its long alkyl chain. The most prominent peaks are the C-H stretching vibrations. acs.org Other characteristic peaks correspond to the Si-CH₃ and Si-Cl functional groups.
Key expected absorption bands include:
C-H Stretching: Strong bands between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the dodecyl chain. acs.org
CH₂/CH₃ Bending: Scissoring and bending vibrations for the alkyl chain methylene and methyl groups typically appear in the 1470-1370 cm⁻¹ region.
Si-CH₃ Vibrations: A characteristic sharp peak around 1250 cm⁻¹ is due to the symmetric bending (umbrella mode) of the Si-(CH₃)₂ group. Rocking modes for Si-CH₃ often appear around 800 cm⁻¹.
Si-Cl Stretching: A moderately strong absorption corresponding to the Si-Cl bond stretch is expected in the 450-600 cm⁻¹ region.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C-H Asymmetric/Symmetric Stretching (CH₃, CH₂) | 2850 - 2960 |
| C-H Bending (CH₂, CH₃) | 1370 - 1470 |
| Si-CH₃ Symmetric Bending | ~1250 |
| Si-CH₃ Rocking | ~800 |
| Si-Cl Stretching | 450 - 600 |
Frequency ranges are based on established group frequencies for organosilanes and alkanes.
Raman spectroscopy provides information that is complementary to FTIR. renishaw.com While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the non-polar C-C and Si-C bonds are expected to produce strong signals in the Raman spectrum.
Expected features of the Raman spectrum include:
C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region, similar to FTIR.
C-C Stretching: The carbon backbone of the dodecyl chain will show characteristic stretching vibrations in the 800-1200 cm⁻¹ region.
Si-C Stretching: The symmetric stretch of the Si-C bonds is expected to be a strong Raman band, typically found in the 600-750 cm⁻¹ region.
Si-Cl Stretching: The Si-Cl stretch also gives a Raman signal, often observed in the 400-600 cm⁻¹ range. researchgate.net
Table 5: Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |
|---|---|---|
| C-H Stretching | 2800 - 3000 | Strong |
| C-H Bending | 1370 - 1470 | Medium |
| C-C Stretching | 800 - 1200 | Medium-Strong |
| Si-C Stretching | 600 - 750 | Strong |
| Si-Cl Stretching | 400 - 600 | Medium |
Expected shifts are based on general principles of Raman spectroscopy for organosilanes and alkyl chains. renishaw.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. wikipedia.orgresearchgate.net When analyzing surfaces treated with this compound, XPS provides direct evidence of the covalent attachment of the dodecyldimethylsilyl groups.
High-resolution XPS spectra of the silicon (Si 2p) and carbon (C 1s) regions are particularly informative.
Si 2p Spectrum : In a successful modification, the Si 2p spectrum will show components corresponding to the silicon in the substrate (e.g., Si-O in silica (B1680970) or Si-Si in silicon wafers) and a new peak at a binding energy characteristic of Si-C bonds, confirming the presence of the silane (B1218182). researchgate.netrsc.org For instance, in dodecyl-capped silicon nanoparticles, the Si 2p spectrum can be fitted with components for Si-Si, Si-C, and Si-O at approximately 99.92 eV, 102.93 eV, and 103.93 eV, respectively. researchgate.net The presence of the Si-C peak is a definitive indicator of the dodecylsilane (B1602861) grafting. researchgate.net
C 1s Spectrum : The C 1s spectrum will be dominated by a peak corresponding to C-C bonds within the dodecyl chain (around 285.18 eV) and a smaller component at a slightly higher binding energy attributable to the Si-C bond (around 286.68 eV). researchgate.net The relative areas of these peaks can be used to estimate the surface coverage and the integrity of the alkyl chain. researchgate.net
Quantitative analysis of the atomic percentages of silicon, carbon, and oxygen, corrected using appropriate atomic sensitivity factors, allows for the determination of the degree of surface functionalization. acs.org For example, studies on dodecyl-capped silicon nanoparticles have shown that approximately 75% of the available surface can undergo alkyl capping. researchgate.net
Table 1: Representative XPS Data for Dodecyl-Functionalized Silicon Nanoparticles
| Spectral Region | Component | Binding Energy (eV) | Percentage of Total Area |
|---|---|---|---|
| Si 2p | Si-Si | 99.92 | - |
| Si-C | 102.93 | 63.8% (of surface Si) | |
| Si-O | 103.93 | 22% (of surface Si) | |
| C 1s | C-C | 285.18 | 91.8% |
| Si-C | 286.68 | 8.2% |
This table is based on data reported for dodecyl-capped silicon nanoparticles and serves as an illustrative example. researchgate.net
Microscopic and Surface Profiling Techniques
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of materials before and after modification with this compound. This technique provides high-resolution images of the surface topography, allowing for the assessment of changes in surface texture, the uniformity of the silane coating, and the presence of any aggregates or defects. For example, SEM has been used to confirm the uniform spherical morphology of glass beads both before and after being rendered hydrophobic by treatment with this compound. jgmaas.com In studies involving cellulose (B213188) nanocrystals (CNCs) modified with this compound (DCNC), SEM is used to analyze the morphology of the resulting composites. researchgate.net
Atomic Force Microscopy (AFM) for Topography and Nanoscale Interactions
Atomic Force Microscopy (AFM) offers even higher resolution imaging of surface topography, down to the nanometer scale. rsc.org It is an invaluable tool for characterizing the self-assembled monolayers (SAMs) formed by this compound on various substrates. AFM can reveal details about the packing density, domain formation, and surface roughness of the dodecylsilane layer. researchgate.netnih.gov
In addition to topographical imaging, AFM can be operated in different modes to probe nanoscale mechanical and adhesive properties. By measuring the forces between the AFM tip and the surface, it is possible to map variations in adhesion and friction, which are directly influenced by the presence and organization of the hydrophobic dodecyl chains. This allows for the correlation of molecular-level ordering with macroscopic properties like wettability. rsc.org For instance, AFM has been used to confirm the desorption of similar alkyl-terminated SAMs over time by observing increased surface roughness and the appearance of peaks and valleys. nih.gov
Rheological Characterization of Modified Suspensions and Polymers
The modification of particles or polymers with this compound significantly alters their surface properties, which in turn has a profound impact on the rheological behavior of their suspensions or melts. Rheology, the study of the flow and deformation of matter, provides insights into these changes. researchgate.netscirp.org
In the case of suspensions, such as those of cellulose nanocrystals (CNCs), surface modification with this compound (to produce DCNC) has been shown to influence the viscosity and phase behavior. researchgate.netresearchgate.netconicet.gov.ar Rheological tests, including steady shear and dynamic oscillations, are performed on suspensions at various concentrations. researchgate.netconicet.gov.ar While unmodified CNCs can form stable suspensions that exhibit liquid crystal phases, aqueous suspensions of DCNC may only show flow-induced ordering and can be unstable, precipitating after a few hours. researchgate.netconicet.gov.ar The viscosity of these modified suspensions can differ quantitatively from their unmodified counterparts. researchgate.netconicet.gov.ar
Table 2: Rheological Effects of this compound Modification on Cellulose Nanocrystal (CNC) Suspensions
| Property | Unmodified CNC | Dodecyl-Modified CNC (DCNC) |
|---|---|---|
| Suspension Stability | Stable, forms isotropic and anisotropic phases. researchgate.netconicet.gov.ar | Unstable in water, precipitates over time. researchgate.netconicet.gov.ar |
| Ordering | Self-organized liquid crystal behavior at rest. researchgate.netconicet.gov.ar | Flow-induced ordering only. researchgate.netconicet.gov.ar |
| Viscosity | Exhibits characteristic three-region flow behavior in the liquid crystalline phase. researchgate.net | Shows shear-thinning behavior, but quantitative values differ from unmodified CNCs. researchgate.netconicet.gov.ar |
This table summarizes typical findings from comparative rheological studies. researchgate.netconicet.gov.arresearchgate.net
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability of Modified Systems
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to evaluate the thermal stability and phase transitions of materials. pageplace.deredalyc.org
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. pageplace.deredalyc.org This technique is used to determine transition temperatures such as the glass transition temperature (Tg) and melting temperature (Tm) of polymers. By comparing the DSC thermograms of a polymer before and after modification with or incorporation of this compound-treated components, changes in these transition temperatures can be identified. These changes can reflect alterations in polymer chain mobility and morphology resulting from the modification. researchgate.netuea.ac.uk For example, the incorporation of silane-modified nanoreinforcements has been shown to increase the storage modulus above the glass transition temperature of the polymer. researchgate.net
Computational Chemistry and Theoretical Modeling of Chloro Dodecyl Dimethylsilane Systems
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like Chloro(dodecyl)dimethylsilane. DFT calculations allow for the prediction of various molecular properties and the elucidation of reaction mechanisms.
Molecular Structure and Electronic Properties:
DFT calculations can determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional representation of the molecule. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity.
Reactivity Descriptors:
Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. kuleuven.bearchive.org These descriptors, derived from the changes in electron density, help predict how this compound will interact with other chemical species. kuleuven.bearchive.org Key reactivity descriptors include:
Electronegativity: A measure of the molecule's ability to attract electrons.
Hardness and Softness: Indicators of the molecule's resistance to changes in its electron distribution.
Fukui Functions: Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
For instance, DFT simulations using basis sets like B3LYP/6-31G(d) can be employed to calculate the activation energies for the cleavage of the Si-Cl bond, which is a key step in many of its reactions. The inclusion of polarizable continuum models (PCM) in these calculations can simulate the effects of different solvents on the reaction rates.
Table 1: Calculated DFT Properties of this compound
| Property | Calculated Value | Significance |
| Si-Cl Bond Length | ~2.05 Å | Influences the bond's reactivity and susceptibility to cleavage. |
| HOMO-LUMO Gap | Varies with functional and basis set | A smaller gap generally indicates higher reactivity. |
| Mulliken Charge on Si | Positive | Indicates the electrophilic nature of the silicon atom. |
| Mulliken Charge on Cl | Negative | Highlights the leaving group potential of the chlorine atom. |
Note: The values in this table are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.
Molecular Dynamics Simulations of Surface Adsorption and Grafting
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations are invaluable for understanding its behavior at interfaces, particularly its adsorption and grafting onto various surfaces. researchgate.netresearchgate.net
Surface Adsorption:
MD simulations can model the interactions between this compound molecules and a substrate, such as silica (B1680970) or a metal oxide surface. researchgate.net These simulations reveal how the silane (B1218182) molecules approach, orient, and bind to the surface. researchgate.net Key parameters that can be investigated include:
Adsorption Energy: The strength of the interaction between the silane and the surface. A more negative binding energy suggests stronger adsorption. researchgate.net
Orientation of Adsorbed Molecules: The preferred alignment of the dodecyl chain and the dimethylsilyl headgroup on the surface.
Surface Coverage: The density of silane molecules adsorbed on the surface over time.
For example, MD simulations have been used to study the adsorption of dodecane, a molecule with a similar alkyl chain length, on silica surfaces, providing insights into the hydrophobic interactions at play. mdpi.com
Grafting Process:
Following adsorption, this compound can chemically bond to hydroxyl groups on a surface, a process known as grafting. researchgate.net MD simulations can provide a dynamic picture of this process, including the breaking of the Si-Cl bond and the formation of a new Si-O bond with the surface. All-atom MD simulations are particularly useful for capturing the detailed molecular interactions and structural changes that occur during grafting. univie.ac.at These simulations can help understand how factors like solvent, temperature, and surface hydroxylation density affect the grafting efficiency and the final structure of the grafted layer. researchgate.netunivie.ac.at
Table 2: Parameters Investigated in MD Simulations of Silane Grafting
| Parameter | Description | Impact on Grafting |
| Grafting Density | Number of silane molecules grafted per unit area of the surface. | Affects the packing and conformation of the alkyl chains. researchgate.net |
| Alkyl Chain Conformation | The spatial arrangement of the dodecyl chains (e.g., extended or coiled). | Influences the hydrophobicity and thickness of the resulting layer. univie.ac.at |
| Solvent Distribution | The arrangement of solvent molecules at the interface. | Can facilitate or hinder the grafting reaction. |
| Radial Distribution Functions | Describes the probability of finding one atom at a certain distance from another. | Provides information on the local structure of the grafted layer. univie.ac.at |
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, which include methods like DFT, are instrumental in mapping out the detailed reaction pathways of this compound. acs.org These calculations can identify transition states, intermediates, and the energy barriers associated with different reaction steps.
A key reaction of this compound is its hydrolysis, where the Si-Cl bond is replaced by a Si-OH group, followed by condensation to form siloxane bonds. Quantum chemical calculations can elucidate the mechanism of this reaction, including the role of water molecules and potential catalysts.
In a related study, quantum chemical calculations were used to investigate the B(C₆F₅)₃-catalyzed grafting of hydrosilanes onto oxidized silicon surfaces. acs.org The study showed that the catalyst coordinates with the hydrosilane, activating it for a backside attack by a surface hydroxyl group. acs.org This catalyzed pathway had a significantly lower activation barrier (18 kcal/mol) compared to the uncatalyzed reaction (45 kcal/mol), demonstrating the power of quantum chemistry to explain and predict catalytic effects. acs.org
Table 3: Comparison of Catalyzed vs. Uncatalyzed Reaction Pathways
| Feature | Uncatalyzed Reaction | Catalyzed Reaction (with B(C₆F₅)₃) |
| Activation Energy | 45 kcal/mol | 18 kcal/mol acs.org |
| Mechanism | Direct reaction with surface hydroxyls. | Formation of a B···H–Si complex followed by nucleophilic attack. acs.org |
| Reaction Rate | Slower | Faster acs.org |
Predictive Modeling of Material Properties Based on Silane Modification
A significant application of computational modeling is the prediction of how the modification of a material's surface with this compound will alter its bulk properties. By understanding the molecular-level changes, researchers can forecast the macroscopic behavior of the modified material.
For instance, the grafting of this compound onto nanoparticles can be modeled to predict changes in the nanoparticles' dispersibility in different solvents. mdpi.com The hydrophobic dodecyl chains can significantly alter the surface energy of the nanoparticles, making them more compatible with non-polar matrices. This is particularly relevant in the development of polymer nanocomposites, where the interface between the polymer and the filler is critical to the final properties of the material. mdpi.com
Predictive models can also be developed to correlate the degree of surface modification with properties such as:
Wettability: The contact angle of water on a surface modified with this compound can be predicted based on the density and conformation of the grafted alkyl chains. researchgate.net
Adhesion: The adhesive properties of a surface can be modeled by calculating the work of adhesion between the modified surface and another material.
Mechanical Properties: In composites, the strength and stiffness can be predicted by modeling the stress transfer across the silane-modified interface. printspublications.com
These predictive models, often based on a combination of quantum chemical calculations and MD simulations, are crucial for the rational design of new materials with tailored properties. drhazhan.com
Emerging Research Frontiers and Future Perspectives
Biomedical and Biotechnology Applications
The interface between materials and biological systems is a critical focus of modern medicine and biotechnology. Chloro(dodecyl)dimethylsilane is proving to be an invaluable tool in this domain, primarily due to its capacity to create biocompatible and functionalized surfaces. chemimpex.comalibaba.com The inert nature of the resulting dimethylsiloxane polymers contributes to their suitability for medical applications. alibaba.com
The performance of biosensors hinges on the effective immobilization of biological recognition elements (e.g., enzymes, antibodies) onto a transducer surface. This compound is utilized to modify these surfaces, enhancing the interaction between the biological molecules and the sensor. chemimpex.com This functionalization can improve the sensitivity and selectivity of biosensors for specific biological analytes. The general process, known as silanization, involves the hydrolysis of the silane (B1218182) and its subsequent condensation onto hydroxyl groups on the substrate, creating a stable, functional layer. ualberta.ca This surface modification is crucial for the development of diagnostic devices used in medical research and clinical settings. chemimpex.com
In drug delivery, this compound is used to modify the surfaces of drug carriers, which can enhance the solubility and bioavailability of pharmaceuticals. It is employed in the functionalization of nanoparticles, which can act as vehicles for targeted drug delivery systems. chemimpex.com A significant area of research involves using this silane to render polysaccharide-based materials hydrophobic. google.com These modified polymers can be used to create degradable medical articles, such as implantable devices and coatings, that facilitate the controlled release of drugs over time. google.com The creation of biocompatible surfaces is essential for medical implants and devices that come into contact with blood and tissue. google.com The use of this compound and related compounds helps in forming these non-reactive, biocompatible interfaces. alibaba.comgoogle.com
Smart Materials and Responsive Surfaces
Smart materials, which can alter their properties in response to external stimuli, represent a major frontier in materials science. This compound contributes to this field by enabling the creation of responsive surfaces. For instance, it is used for the surface treatment of cellulose (B213188) nanocrystals (CNCs). researchgate.netnih.gov This modification, creating what is referred to as DCNC, alters the surface from hydrophilic to hydrophobic. researchgate.net These modified CNCs can exhibit liquid crystal behavior and are being explored for the creation of "smart adsorbent aerogels," which could respond to changes in their environment. researchgate.net The ability to precisely control surface chemistry with this compound is fundamental to designing materials that can switch properties like wettability or adhesion in response to stimuli such as pH, temperature, or light.
Green Chemistry Approaches in Silane Synthesis and Application
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organosilicon chemistry. While traditional methods for silane synthesis can involve harsh conditions, newer research focuses on more sustainable pathways. For example, the development of catalytic processes for silane reactions represents a significant step forward. Research into B(C₆F₅)₃-catalyzed siloxanation reactions demonstrates that surface modifications can be achieved rapidly at room temperature, minimizing energy consumption. acs.org Such catalytic approaches, which can offer higher yields and milder reaction conditions, align with the goals of green chemistry and are being explored for the synthesis of various silanes. acs.orgresearchgate.net
Advanced Characterization Techniques for In-Situ Monitoring of Silane Reactions
Understanding and controlling the reaction of this compound at a surface is critical for creating well-defined, functional materials. However, evaluating the silanization process can be challenging. researchgate.net Advanced analytical techniques are being developed to provide deeper insights. Methods to quantify the extent of the silane reaction by measuring alcohol byproducts have been reported. researchgate.net Researchers also use a combination of techniques to characterize the resulting surfaces and materials.
| Technique | Application in Silane Research | Research Findings |
| Nuclear Magnetic Resonance (¹H-NMR) | Quantifying the amount of silane grafted onto a surface. nih.gov | Allows for the calculation of grafting yields by comparing signal intensities. nih.gov |
| Thermogravimetric Analysis (TGA) | Measuring the mass loss of silane-modified materials upon heating to determine grafting density. nih.gov | Silane mass loss can be calculated by comparing the thermograms of treated and untreated materials. nih.gov |
| X-ray Photoelectron Spectroscopy (XPS) | Determining the elemental composition and chemical states of atoms on the modified surface. acs.org | Can be calibrated with other methods to provide absolute quantification of silane molecules on a surface. acs.org |
| Total Reflection X-ray Fluorescence (TXRF) | Providing a reference-free method to measure the mass deposition of elements, allowing for the absolute quantification of silane surface density. acs.org | Used to calculate the areic density of silane molecules, revealing, for example, 2 to 4 molecules per nm². acs.org |
| Dynamic Mechanical Analysis (DMA) | Evaluating the mechanical properties of nanocomposites incorporating silane-modified fillers. nih.gov | Reveals how silane modification impacts material properties like toughness by influencing the filler-polymer matrix interaction. nih.govmdpi.com |
These advanced methods are crucial for establishing structure-property relationships and optimizing the performance of materials functionalized with this compound.
Integration of this compound in Multifunctional Material Systems
The true potential of this compound is realized when it is integrated into systems that combine multiple functions. Its role as a surface modifier allows for the convergence of different technologies into a single material. For example, by functionalizing nanomaterials, it helps create polymer nanocomposites with enhanced properties for applications like energy harvesting. mdpi.com Another innovative application is the creation of anisotropic or "Janus" particles, which have two sides with different chemical properties. nih.gov This is achieved by temporarily masking one side of a nanoparticle on a surface, modifying the exposed side, and then functionalizing the second side after removal. nih.gov This approach allows for the development of particles with unique self-assembly behaviors for use in complex systems. nih.gov The integration of this compound is also key in creating multifunctional biomedical devices that are both biocompatible and capable of controlled drug release. google.com
Q & A
Q. What are the critical parameters for handling Chloro(dodecyl)dimethylsilane to ensure safety and prevent hydrolysis?
this compound is highly moisture-sensitive (Hydrolytic Sensitivity: 8/10, reacts rapidly with water) . Key precautions include:
- Conduct reactions under inert atmosphere (e.g., nitrogen/argon) using anhydrous solvents.
- Use sealed systems and avoid exposure to humid environments.
- Personal protective equipment (PPE): Safety glasses, nitrile gloves (EN 374 standard), and lab coats. Install emergency showers/eye wash stations .
- Storage: Keep in airtight containers with desiccants at 2–8°C.
Q. How can the purity and structural integrity of this compound be validated after synthesis or procurement?
- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) is recommended, as commercial batches often report >95% purity .
- Structural Confirmation : Use H NMR and C NMR to verify methyl (-CH), dodecyl chain (-(CH)CH), and Si-Cl bond signatures. For example, the Si-Cl group typically appears at ~5–10 ppm in Si NMR .
- FTIR : Confirm Si-Cl stretching vibrations near 450–550 cm .
Q. What are the standard synthetic routes for this compound, and how can yield be optimized?
- Grignard Reaction : React dodecyl magnesium bromide with dichlorodimethylsilane. Key steps:
- Maintain stoichiometric excess of Grignard reagent (1.2:1 molar ratio).
- Control temperature (<0°C) to minimize side reactions (e.g., disilylation).
- Purify via vacuum distillation (boiling point: 291–293°C) .
Advanced Research Questions
Q. How does the chain length of the alkyl group in this compound influence its efficacy in surface modification of silica nanoparticles?
- Mechanism : The dodecyl chain (C) provides hydrophobic interactions, reducing surface energy. Comparative studies show longer chains (e.g., C vs. C) increase contact angles (e.g., 165° for C vs. 140° for C) by enhancing van der Waals interactions .
- Experimental Design :
- Functionalize silica particles (e.g., 2.37 µm radius) with this compound in toluene under reflux.
- Characterize hydrophobicity via water contact angle measurements and SEM to assess surface topography .
Q. How can conflicting data on the reactivity of this compound with polar substrates be resolved?
- Case Study : Discrepancies in silanization efficiency may arise from trace moisture or solvent polarity.
- Methodology :
- Conduct kinetic studies in solvents of varying polarity (e.g., hexane vs. THF) using in situ FTIR to monitor Si-Cl bond consumption.
- Correlate reactivity with Kamlet-Taft solvent parameters (e.g., hydrogen-bond acceptor capacity) .
Q. What strategies mitigate side reactions during the synthesis of polydimethylsiloxane (PDMS) using this compound as a crosslinker?
- Challenge : Uncontrolled hydrolysis leads to branching or gelation.
- Solutions :
- Controlled Hydrolysis : Use substoichiometric water (0.5–1.0 eq.) in the presence of a catalyst (e.g., dibutyltin dilaurate).
- Co-condensation : Introduce tetraethyl orthosilicate (TEOS) to stabilize the Si-O-Si network.
- Characterization : Analyze crosslink density via swelling experiments (e.g., toluene uptake) and rheometry .
Q. How can computational modeling predict the interfacial behavior of this compound in composite materials?
- Approach :
- Perform molecular dynamics (MD) simulations using force fields (e.g., COMPASS III) to model self-assembly on silica surfaces.
- Calculate binding energies and diffusion coefficients to optimize grafting density.
- Validation : Compare simulated contact angles with experimental data (e.g., ~165° for C chains) .
Data Contradictions and Analytical Challenges
Q. Why do reported boiling points for this compound vary across literature sources?
- Root Cause : Differences in purification methods (e.g., vacuum distillation vs. fractional distillation) and atmospheric pressure calibration.
- Resolution : Standardize measurements using high-vacuum distillation (10 mbar) and report pressure-adjusted values. Literature consensus: 291–293°C at 760 mmHg .
Q. How should researchers address the lack of toxicity data for this compound in academic settings?
- Risk Assessment :
- Refer to structurally analogous silanes (e.g., chlorotrimethylsilane) with established LC/LD values.
- Implement hazard controls per GHS Category 1B (H314: Causes severe skin burns) and use fume hoods for vapor suppression .
- Testing : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish preliminary safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
